(4-Bromo-2-nitrophenyl)methanamine
Overview
Description
(4-Bromo-2-nitrophenyl)methanamine is an organic compound with the molecular formula C7H7BrN2O2 It is characterized by the presence of a bromine atom, a nitro group, and an amine group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-nitrophenyl)methanamine typically involves a multi-step process. One common method includes the bromination of 2-nitrotoluene to introduce the bromine atom at the para position. This is followed by the reduction of the nitro group to an amine group. The reaction conditions often involve the use of bromine (Br2) and iron(III) bromide (FeBr3) for the bromination step, and hydrogen gas (H2) with a palladium catalyst (Pd/C) for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-nitrophenyl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst.
Oxidation Reactions: The amine group can be oxidized to a nitro group or other functional groups under specific conditions.
Common Reagents and Conditions
Bromination: Bromine (Br2) and iron(III) bromide (FeBr3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of (4-Bromo-2-aminophenyl)methanamine.
Oxidation: Formation of (4-Bromo-2-nitrophenyl)methanone or other oxidized derivatives.
Scientific Research Applications
(4-Bromo-2-nitrophenyl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Bromo-2-nitrophenyl)methanamine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include the modulation of cellular signaling pathways and the inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-2-nitrophenyl)methanol: Similar structure but with a hydroxyl group instead of an amine group.
(4-Bromo-2-nitrophenyl)acetic acid: Contains a carboxylic acid group instead of an amine group.
(4-Bromo-2-nitrophenyl)ethanamine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
(4-Bromo-2-nitrophenyl)methanamine is unique due to the presence of both a bromine atom and a nitro group on the benzene ring, which imparts distinct chemical reactivity and potential biological activities. Its amine group also allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(4-bromo-2-nitrophenyl)methanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c8-6-2-1-5(4-9)7(3-6)10(11)12/h1-3H,4,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIHORXRWODQHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501299506 | |
Record name | 4-Bromo-2-nitrobenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501299506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1174006-84-8 | |
Record name | 4-Bromo-2-nitrobenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1174006-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-nitrobenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501299506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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